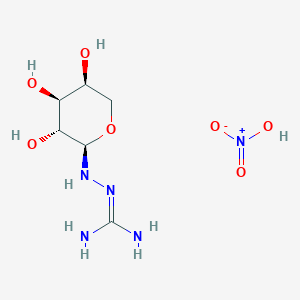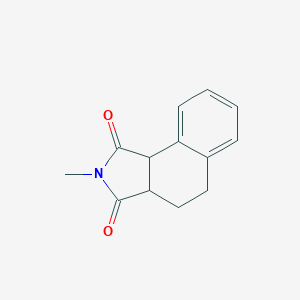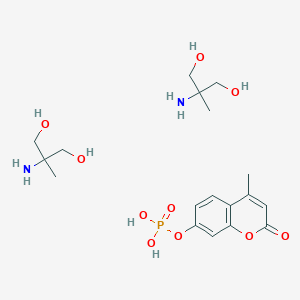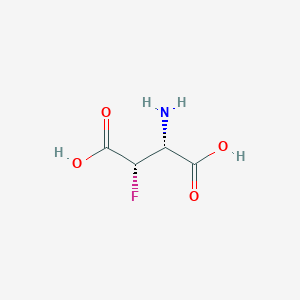![molecular formula C13H9N2O6- B025917 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate CAS No. 102564-38-5](/img/structure/B25917.png)
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate, also known as DPEB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in the field of neuroscience. DPEB is a positive allosteric modulator of the AMPA receptor, which plays a crucial role in synaptic plasticity and learning and memory processes.
Mécanisme D'action
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes. 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate binds to a specific site on the AMPA receptor, causing a conformational change that enhances the receptor's response to glutamate, the primary neurotransmitter involved in excitatory synaptic transmission.
Biochemical and Physiological Effects:
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to enhance synaptic plasticity and improve cognitive function and memory in animal models of various neurological disorders. In addition, 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival, growth, and plasticity.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate in lab experiments is its selectivity for the AMPA receptor, which allows researchers to specifically target this receptor in their studies. However, one limitation of using 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate is its relatively short half-life, which may require frequent dosing in experiments.
Orientations Futures
There are several potential future directions for research on 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate. One area of interest is the development of more potent and selective AMPA receptor modulators based on the structure of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate. Another area of interest is the investigation of the long-term effects of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate on synaptic plasticity and memory in animal models of neurological disorders. Finally, the clinical development of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate as a therapeutic agent for neurological disorders is an exciting area of future research.
Méthodes De Synthèse
The synthesis of 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate involves several steps, including the preparation of the starting materials and the reaction conditions. The most common method for synthesizing 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate involves the reaction of 4-[(E)-2-nitroethenyl]benzoic acid with pyrrolidine-2,5-dione in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Applications De Recherche Scientifique
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In preclinical studies, 2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate has been shown to improve cognitive function and memory in animal models of these disorders.
Propriétés
Numéro CAS |
102564-38-5 |
|---|---|
Nom du produit |
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate |
Formule moléculaire |
C13H9N2O6- |
Poids moléculaire |
289.22 g/mol |
Nom IUPAC |
2-(2,5-dioxopyrrolidin-1-yl)-4-[(E)-2-nitroethenyl]benzoate |
InChI |
InChI=1S/C13H10N2O6/c16-11-3-4-12(17)15(11)10-7-8(5-6-14(20)21)1-2-9(10)13(18)19/h1-2,5-7H,3-4H2,(H,18,19)/p-1/b6-5+ |
Clé InChI |
BWXBJLYFXSISDV-AATRIKPKSA-M |
SMILES isomérique |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)/C=C/[N+](=O)[O-])C(=O)[O-] |
SMILES |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C=C[N+](=O)[O-])C(=O)[O-] |
SMILES canonique |
C1CC(=O)N(C1=O)C2=C(C=CC(=C2)C=C[N+](=O)[O-])C(=O)[O-] |
Synonymes |
N-succinimidyl-4-(2-nitrovinyl)benzoate N-succinimidyl-para-(2-nitrovinyl)benzoate S4NVB |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















